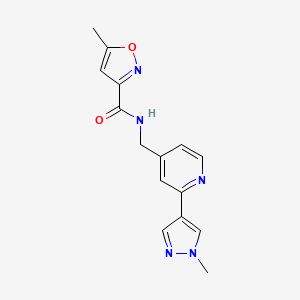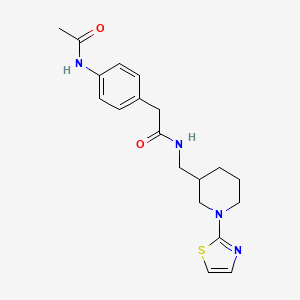![molecular formula C11H17F3N2O B2819749 N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide CAS No. 2097883-87-7](/img/structure/B2819749.png)
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its chemical formula C11H17F3N2O, is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which is further connected to a cyclopropanecarboxamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperidine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide, leading to the formation of azides or nitriles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium azide, potassium cyanide
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, azides, and nitriles .
科学的研究の応用
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings .
作用機序
The mechanism of action of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, the compound can inhibit the activity of enzymes by binding to their active sites or modulate receptor function by acting as an agonist or antagonist .
類似化合物との比較
Similar Compounds
Similar compounds include:
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide derivatives: These compounds have similar structures but with different substituents on the piperidine or cyclopropane rings.
Other trifluoroethyl-containing compounds: Such as trifluoroethylamines and trifluoroethyl ketones, which share the trifluoroethyl group but differ in their overall structure
Uniqueness
This compound is unique due to its combination of a trifluoroethyl group with a piperidine ring and a cyclopropanecarboxamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)7-16-5-3-9(4-6-16)15-10(17)8-1-2-8/h8-9H,1-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLSZXQLXNLJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2819671.png)

![4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2819674.png)


![N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819680.png)
![N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2819681.png)

![N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide](/img/structure/B2819683.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2819686.png)
![N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide](/img/structure/B2819689.png)
